Desvenlafaxine Desvenlafaxine Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
Desvenlafaxine, also known as pristiq or ODV, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Desvenlafaxine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Desvenlafaxine has been detected in multiple biofluids, such as urine and blood. In humans, desvenlafaxine is involved in the venlafaxine metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 93413-62-8
VCID: VC0001082
InChI: InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
SMILES: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

Desvenlafaxine

CAS No.: 93413-62-8

APIs

VCID: VC0001082

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

Purity: > 98%

Desvenlafaxine - 93413-62-8

CAS No. 93413-62-8
Product Name Desvenlafaxine
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Standard InChI InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
Standard InChIKey KYYIDSXMWOZKMP-UHFFFAOYSA-N
SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Appearance Solid powder
Physical Description Solid
Description Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
Desvenlafaxine, also known as pristiq or ODV, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Desvenlafaxine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Desvenlafaxine has been detected in multiple biofluids, such as urine and blood. In humans, desvenlafaxine is involved in the venlafaxine metabolism pathway.
Purity > 98%
Solubility In water, 3700 mg/L at 25 °C (est)
Synonyms 2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233
Vapor Pressure 6.8X10-8 mm Hg at 25 °C (est)
Reference 1: Nichols AI, Liao S, Abbas R. Population Pharmacokinetics of Desvenlafaxine:
Pharmacokinetics in Korean Versus US Populations. Clin Pharmacol Drug Dev. 2017
Dec 11. doi: 10.1002/cpdd.419. [Epub ahead of print] PubMed PMID: 29228473.


2: Weihs KL, Murphy W, Abbas R, Chiles D, England RD, Ramaker S, Wajsbrot DB.
Desvenlafaxine Versus Placebo in a Fluoxetine-Referenced Study of Children and
Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017
Nov 30. doi: 10.1089/cap.2017.0100. [Epub ahead of print] PubMed PMID: 29189044.


3: Atkinson S, Lubaczewski S, Ramaker S, England RD, Wajsbrot DB, Abbas R,
Findling RL. Desvenlafaxine Versus Placebo in the Treatment of Children and
Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017
Nov 29. doi: 10.1089/cap.2017.0099. [Epub ahead of print] PubMed PMID: 29185786.


4: Farley TM, Anderson EN, Feller JN. False-positive phencyclidine (PCP) on urine
drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Rep. 2017 Nov
23;2017. pii: bcr-2017-222106. doi: 10.1136/bcr-2017-222106. PubMed PMID:
29170178.


5: Gurunathan U. Takotsubo Cardiomyopathy and Intraoperative Cardiac Arrest: Is
Desvenlafaxine a Contributing Factor? J Cardiothorac Vasc Anesth. 2017 Aug 19.
pii: S1053-0770(17)30713-9. doi: 10.1053/j.jvca.2017.08.031. [Epub ahead of
print] PubMed PMID: 29153932.


6: Soares CN, Zhang M, Boucher M. Categorical improvement in functional
impairment in depressed patients treated with desvenlafaxine. CNS Spectr. 2017
Nov 15:1-11. doi: 10.1017/S1092852917000633. [Epub ahead of print] PubMed PMID:
29140227.


7: Tong GF, Qin N, Sun LW. Development and evaluation of Desvenlafaxine loaded
PLGA-chitosan nanoparticles for brain delivery. Saudi Pharm J. 2017
Sep;25(6):844-851. doi: 10.1016/j.jsps.2016.12.003. Epub 2016 Dec 23. PubMed
PMID: 28951668; PubMed Central PMCID: PMC5605887.


8: Katzman MA, Nierenberg AA, Wajsbrot DB, Meier E, Prieto R, Pappadopulos E,
Mackell J, Boucher M. Speed of Improvement in Symptoms of Depression With
Desvenlafaxine 50 mg and 100 mg Compared With Placebo in Patients With Major
Depressive Disorder. J Clin Psychopharmacol. 2017 Oct;37(5):555-561. doi:
10.1097/JCP.0000000000000775. PubMed PMID: 28817491; PubMed Central PMCID:
PMC5596832.


9: Sarfati D, Evans VC, Tam EM, Woo C, Iverson GL, Yatham LN, Lam RW. The impact
of fatigue and energy on work functioning and impairment in patients with major
depressive disorder treated with desvenlafaxine. Int Clin Psychopharmacol. 2017
Nov;32(6):343-349. doi: 10.1097/YIC.0000000000000192. PubMed PMID: 28763344.


10: Samy W, Elnoby A, El-Gowelli HM, Elgindy N. Hybrid polymeric matrices for
oral modified release of Desvenlafaxine succinate tablets. Saudi Pharm J. 2017
Jul;25(5):676-687. doi: 10.1016/j.jsps.2016.10.005. Epub 2016 Oct 17. PubMed
PMID: 28725139; PubMed Central PMCID: PMC5506642.
PubChem Compound 125017
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator